5(6)-Carboxyfluorescein diacetate

Vue d'ensemble

Description

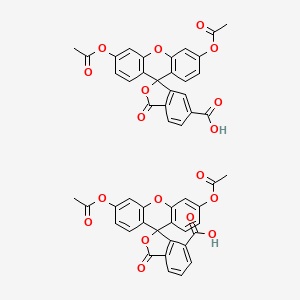

5(6)-Carboxyfluorescein diacetate is a molecule that is non-fluorescent until the acetate groups are cleaved by intracellular esterases, resulting in the formation of a highly fluorescent fluorophore with emission in the green spectrum range (absorption maximum at 492 nm, emission maximum at 517 nm) .

Applications De Recherche Scientifique

Preparation of Derivatives : 5(6)-Carboxyfluorescein is used in preparing derivatives like aminomethylfluorescein diacetate, which are used in bioconjugation chemistry (Mattingly, 1992).

Probe for Liposome-Cell Interactions : It serves as a probe in studying liposome-cell interactions, where its purification is crucial for accuracy in applications involving vesicles and cells (Ralston et al., 1981).

Rapid Counting of Living Cells : Utilized for rapid and continuous counting of living cells, especially in the context of food safety and quality control (Sugata et al., 1991).

Separation of Isomers : Effective in the separation of its isomers, 5- and 6-carboxyfluorescein, for specialized applications (Rossi & Kao, 1997).

Detection of Live Bacteria : Used in the detection of live bacteria in drinking water, enhancing public health safety measures (Guilini et al., 2015).

Tracing Phloem Sap Translocation : Effective in tracing phloem sap translocation in plants, aiding in the study of plant physiology and transport mechanisms (Grignon et al., 1989).

Studying Cell Viability : Applied in methods for assessing cell viability, which is crucial in biotechnology and pharmacology (Breeuwer et al., 1994).

Antigen Presentation Research : Used in immunology to study antigen presentation in vivo, providing insights into immune responses (Mintern et al., 1999).

Intracellular pH Monitoring : Its properties are tuned for intracellular pH imaging, essential in understanding cellular processes and reactions to external stimuli (Xia et al., 2019).

Anthelmintic Drug Assay Development : Key in developing assays for anthelmintic activity, facilitating the discovery and evaluation of new drugs (Gnoula et al., 2007).

Safety And Hazards

The safety data sheet for 5(6)-Carboxyfluorescein diacetate provides information on handling, storage, and disposal. It advises to keep the container closed when not in use, avoid breathing dust, avoid contact with skin, eyes, and clothing, and ensure that eyewash stations and safety showers are close to the workstation location .

Propriétés

IUPAC Name |

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-4-carboxylic acid;3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGCNMDGRMQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H32O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657464 | |

| Record name | 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

920.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6)-Carboxyfluorescein diacetate;CFDA | |

CAS RN |

124387-19-5 | |

| Record name | 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)

![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)